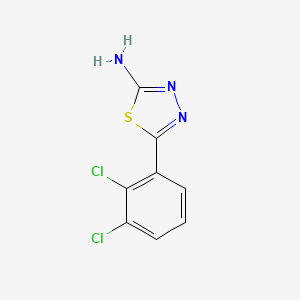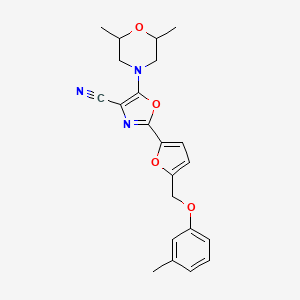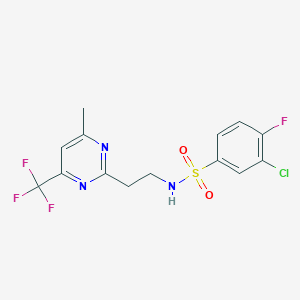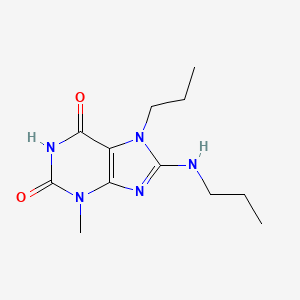
4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzamide, commonly known as MIUB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MIUB is a small molecule inhibitor that has been shown to interact with various cellular signaling pathways, making it a promising candidate for the development of novel drugs. In
Wissenschaftliche Forschungsanwendungen
Selective Histone Deacetylase 6 Inhibitors for Alzheimer's Disease
Compounds similar to "4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzamide" have been reported for their selective inhibition of histone deacetylase 6 (HDAC6). One such compound demonstrated potent inhibitory selectivity against HDAC6, suggesting a potential for treating Alzheimer's disease. The compound was found to decrease phosphorylation and aggregation of tau proteins, showing neuroprotective activity and improving learning and memory impairments in animal models, indicating its potential as a therapeutic agent for Alzheimer's disease (Lee et al., 2018).
Improved Melanoma Uptake and Tissue Selectivity
Research on N-(dialkylaminoalkyl)benzamides, related to the chemical structure of interest, has focused on improving melanoma uptake and tissue selectivity. Structure-activity relationship studies led to compounds with significantly higher melanoma uptake, facilitated by their metabolic stability and slow urinary excretion. These findings underscore the potential of such compounds for melanoma imaging and possibly for radionuclide therapy (Eisenhut et al., 2000).
Neuroleptic Activity
Benzamides, including those structurally related to "4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzamide", have been synthesized and evaluated for their neuroleptic activity. These compounds have shown promise in inhibiting apomorphine-induced stereotyped behavior in rats, suggesting their potential as neuroleptic drugs. Specifically, certain derivatives have demonstrated significant potency, indicating their potential in the treatment of psychosis with fewer side effects (Iwanami et al., 1981).
Antihypertensive Activity
The synthesis of 1-aralkyl-4-ureidopiperidines, related to the chemical structure of interest, has been reported with some compounds showing more potent antihypertensive effects than their benzamidopiperidine counterparts. This highlights the potential of these compounds in the development of new antihypertensive medications (Archibald et al., 1980).
Supramolecular Packing Motifs
Studies have also focused on the supramolecular packing motifs of compounds with similar structures, demonstrating novel modes of self-assembly. This research provides insights into the structural organization relevant for designing materials with specific properties, suggesting potential applications beyond the pharmaceutical domain (Lightfoot et al., 1999).
Eigenschaften
IUPAC Name |
4-[[1-(2-methoxyethyl)indol-3-yl]carbamoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-26-11-10-23-12-16(15-4-2-3-5-17(15)23)22-19(25)21-14-8-6-13(7-9-14)18(20)24/h2-9,12H,10-11H2,1H3,(H2,20,24)(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPENPBJTXMVWMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B2511865.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2511869.png)

![4-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4H-chromene-2-carboxamide](/img/structure/B2511872.png)
![N-(3-chlorophenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide](/img/structure/B2511873.png)

![N-(3-chlorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2511875.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-isopropylphenyl)acetamide](/img/structure/B2511877.png)

![4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2511883.png)


